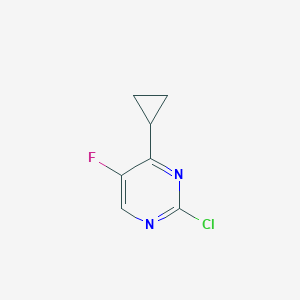

2-chloro-4-cyclopropyl-5-fluoroPyrimidine

Description

2-Chloro-4-cyclopropyl-5-fluoropyrimidine is a halogenated pyrimidine derivative with a chloro group at position 2, a cyclopropyl group at position 4, and a fluoro substituent at position 5. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding. The cyclopropyl moiety introduces steric and electronic effects that may modulate reactivity and binding properties, while the fluoro group enhances metabolic stability and bioavailability, a common feature in drug design . This compound is cataloged under multiple synonyms (e.g., ZINC12759602, AKOS005177521) and is commercially available for research purposes .

Properties

IUPAC Name |

2-chloro-4-cyclopropyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-7-10-3-5(9)6(11-7)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJYZAYUNDJTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-cyclopropyl-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position by the cyclopropyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-chloro-4-cyclopropyl-5-fluoropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like methanol or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide (DMSO).

Major Products:

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Coupling Reactions: Formation of biaryl or styryl derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.

Medicine: Explored for its anticancer properties, especially in the development of targeted therapies for various cancers.

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize the properties of 2-chloro-4-cyclopropyl-5-fluoropyrimidine, a comparative analysis with analogous compounds is provided below.

Substituent Effects and Structural Variations

Key Observations :

- Cyclopropyl vs.

- Fluoro vs. Bromo : The fluoro group at position 5 (target compound) offers metabolic stability and weaker leaving-group ability relative to bromo in 5-bromo-2-chloropyrimidin-4-amine, which is more reactive in cross-coupling reactions .

Physical and Crystallographic Properties

- Crystal Packing : The target compound’s crystal structure is unreported, but analogous compounds like 5-bromo-2-chloropyrimidin-4-amine form 2D networks via N–H···N hydrogen bonds, stabilizing the lattice .

- Melting Points : The target compound’s m.p. is unspecified, but 5-bromo-2-chloropyrimidin-4-amine melts at 460–461 K, indicative of strong intermolecular forces . Cyclopropyl-containing derivatives may exhibit lower melting points due to reduced symmetry.

Biological Activity

2-Chloro-4-cyclopropyl-5-fluoroPyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article will delve into its mechanisms of action, biological applications, and relevant research findings.

2-Chloro-4-cyclopropyl-5-fluoroPyrimidine is characterized by the following structural features:

- Chlorine atom at the 2-position

- Cyclopropyl group at the 4-position

- Fluorine atom at the 5-position

These modifications contribute to its unique biological activity compared to other pyrimidine derivatives.

The primary mechanism of action for 2-chloro-4-cyclopropyl-5-fluoroPyrimidine involves its interaction with protein kinases. It binds to the active site of these kinases, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to:

- Suppression of cancer cell proliferation

- Induction of apoptosis in malignant cells.

Biological Applications

2-Chloro-4-cyclopropyl-5-fluoroPyrimidine has been explored for various applications in scientific research and medicine:

1. Enzyme Inhibition:

- Investigated as a potential inhibitor of kinases involved in cancer progression.

- Its unique structure enhances selectivity and potency as an enzyme inhibitor compared to similar compounds.

2. Anticancer Properties:

- Targeted therapies are being developed based on its ability to inhibit cancer cell growth.

- Case studies indicate its effectiveness in certain cancer models, particularly those involving kinase signaling pathways.

3. Other Biological Activities:

- The compound is also being explored for its potential antiviral properties and applications in agrochemicals .

Research Findings and Case Studies

Several studies have highlighted the biological activity of 2-chloro-4-cyclopropyl-5-fluoroPyrimidine:

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare 2-chloro-4-cyclopropyl-5-fluoroPyrimidine with other pyrimidine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Lacks cyclopropyl group; less selective | Lower anticancer efficacy |

| 2,4-Dichloro-5-fluoropyrimidine | Additional chlorine atom; affects reactivity | Potentially broader activity spectrum |

| 2-Chloro-4-methoxy-5-fluoropyrimidine | Methoxy group alters electronic properties | Different interaction profiles with targets |

The cyclopropyl group in 2-chloro-4-cyclopropyl-5-fluoroPyrimidine enhances steric hindrance, contributing to its selective inhibition of specific kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.